Benzyl (cyanomethyl)carbamate
Overview
Description
Benzyl (cyanomethyl)carbamate is an organic compound with the molecular formula C10H10N2O2. It is known for its applications in organic synthesis and as a protecting group in various chemical reactions. The compound is characterized by its benzyl group attached to a cyanomethylcarbamate moiety, making it a versatile intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (cyanomethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with aminoacetonitrile under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of catalysts and solvents is carefully controlled to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Benzyl (cyanomethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine, yielding benzyl (aminomethyl)carbamate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various benzyl carbamate derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Benzyl (cyanomethyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (cyanomethyl)carbamate involves its ability to act as a protecting group, temporarily masking reactive sites on molecules to prevent unwanted reactions. This allows for selective functionalization of other parts of the molecule. The compound can be removed under specific conditions, revealing the protected functional group for further reactions .
Comparison with Similar Compounds
Benzyl chloroformate: Used as a reagent in the synthesis of benzyl (cyanomethyl)carbamate.
Aminoacetonitrile: Another precursor in the synthesis of this compound.
N-Cbz-aminoacetonitrile: A similar compound with a carbobenzoxy group instead of a cyanomethyl group.
Uniqueness: this compound is unique due to its dual functionality as both a protecting group and a synthetic intermediate. Its ability to undergo a variety of chemical reactions makes it a valuable tool in organic synthesis .
Properties
IUPAC Name |
benzyl N-(cyanomethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUXKEFDAGQPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288213 | |
Record name | Benzyl Cyanomethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3589-41-1 | |
Record name | 3589-41-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl Cyanomethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Benzyloxycarbonyl)-2-aminoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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